molecular formula C28H29ClN2O8 B12997431 2-Methoxyethyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B12997431
M. Wt: 557.0 g/mol
InChI Key: JQWBETWHAMQAMB-UHFFFAOYSA-N
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Description

2-Methoxyethyl4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and β-ketoesters. The reaction conditions may involve:

    Condensation reactions: Using catalysts like piperidine or acetic acid.

    Cyclization reactions: Often performed under reflux conditions.

    Purification: Techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of such compounds may involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Optimization of reaction conditions: To maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Palladium on carbon, lithium aluminum hydride.

    Catalysts: Piperidine, acetic acid.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Studied for their potential as catalysts in organic reactions.

Biology

    Enzyme inhibitors: Investigated for their ability to inhibit specific enzymes.

    Receptor binding studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug development:

    Antimicrobial agents: Studied for their antimicrobial properties.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline derivatives: Compounds with similar core structures but different substituents.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit similar reactivity.

Uniqueness

The uniqueness of 2-Methoxyethyl4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C28H29ClN2O8

Molecular Weight

557.0 g/mol

IUPAC Name

2-methoxyethyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H29ClN2O8/c1-15-25(28(33)39-10-9-36-2)26(19-14-18(31(34)35)6-7-20(19)29)27-21(30-15)11-17(12-22(27)32)16-5-8-23(37-3)24(13-16)38-4/h5-8,13-14,17,26,30H,9-12H2,1-4H3

InChI Key

JQWBETWHAMQAMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)OCCOC

Origin of Product

United States

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